molecular formula C15H13NO5 B057956 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone CAS No. 861841-94-3

1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone

Cat. No. B057956
M. Wt: 287.27 g/mol
InChI Key: WJTGHNZQGWPVID-UHFFFAOYSA-N
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Patent
US08420809B2

Procedure details

10.00 kg (41.27 mol) 1-[2-hydroxy-5-(phenylmethoxy)-phenyl]-ethanone 5a are dissolved in 50 l acetic acid. 4.40 kg (45.40 mol) nitric acid 65% are metered into this solution at 15 to 20° C. The feed vessel is rinsed with 4 l acetic acid. The reaction mixture is stirred for 1 hour. After inoculation 50 l water are added. The suspension obtained is stirred for 1 hour at 10° C. to complete the crystallisation. The product is centrifuged and dried at 50° C.
Quantity
10 kg
Type
reactant
Reaction Step One
Quantity
50 L
Type
solvent
Reaction Step One
Quantity
4.4 kg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:4][C:3]=1[C:16](=[O:18])[CH3:17].[N+:19]([O-])([OH:21])=[O:20]>C(O)(=O)C>[OH:1][C:2]1[C:7]([N+:19]([O-:21])=[O:20])=[CH:6][C:5]([O:8][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:4][C:3]=1[C:16](=[O:18])[CH3:17]

Inputs

Step One
Name
Quantity
10 kg
Type
reactant
Smiles
OC1=C(C=C(C=C1)OCC1=CC=CC=C1)C(C)=O
Name
Quantity
50 L
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
4.4 kg
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are metered into this solution at 15 to 20° C
WASH
Type
WASH
Details
The feed vessel is rinsed with 4 l acetic acid
ADDITION
Type
ADDITION
Details
After inoculation 50 l water are added
CUSTOM
Type
CUSTOM
Details
The suspension obtained
STIRRING
Type
STIRRING
Details
is stirred for 1 hour at 10° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the crystallisation
CUSTOM
Type
CUSTOM
Details
dried at 50° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
OC1=C(C=C(C=C1[N+](=O)[O-])OCC1=CC=CC=C1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.